Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate

Chiral purity enantiomeric excess optical rotation

Avoid costly chiral separation in your API synthesis. This (R)-configured Boc-pyrrolidine ester delivers >98% diastereomeric excess in Upadacitinib intermediates. • Enantiopure (>99% ee) building block eliminates re-purification steps. • Ethyl ester ensures stability during TFA-mediated Boc deprotection, improving peptide purity by 5-8% versus methyl ester. • Solubility advantage (1.5 g/L) and established cold-storage stability reduce batch-failure risk at multi-kilo scale.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1314419-65-2
Cat. No. B108726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-1-Boc-3-pyrrolidinecarboxylate
CAS1314419-65-2
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyPKDQVUYUWUHNMG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate: Chiral Building Block


Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate (CAS 1314419-65-2), also named N-Boc-D-β-proline ethyl ester, is a chiral Boc-protected pyrrolidine-3-carboxylic acid ethyl ester. It serves as a key intermediate for constructing enantiomerically pure pyrrolidine-based pharmacophores . The compound possesses a single stereogenic centre at the 3-position of the pyrrolidine ring and is commercially available with purities up to 97–98% , . The Boc group allows selective deprotection under acidic conditions, enabling orthogonal protection strategies in multi-step syntheses.

Why Generic Substitution Fails


The three closest in-class candidates are the (S)-enantiomer (CAS 1421256-03-2), the racemic mixture (CAS 170844-49-2) and the methyl ester analogue (CAS 122684-33-7). Swapping between them is not trivial because: (i) the (R) and (S) enantiomers generate diastereomeric intermediates when reacted with chiral substrates, leading to different pharmacological profiles in final drug candidates; (ii) the racemate requires costly chiral separation after coupling steps, reducing atom economy; (iii) ethyl ester hydrolysis rates differ from the methyl ester, altering downstream reactivity . Therefore, procurement based solely on chemical class without verified stereochemistry can compromise synthetic reproducibility and regulatory compliance in pharmaceutical development.

Purity & Property Comparison vs. Closest Analogs


Enantiomeric Purity Advantage

Commercial lots of the (R)-enantiomer (CAS 1314419-65-2) are specified at ≥97% purity with no detectable (S)-enantiomer by chiral HPLC, whereas the racemic mixture (CAS 170844-49-2) is a 1:1 mixture and the (S)-enantiomer lots show 0.3–0.5% (R)-impurity . This translates to an enantiomeric excess of >99% for the (R)-enantiomer versus <99% for the (S)-enantiomer in standard commercial grades.

Chiral purity enantiomeric excess optical rotation

Aqueous Solubility vs. Racemate

The predicted aqueous solubility of the (R)-enantiomer at 25 °C is 1.5 g/L , while the racemic mixture shows 1.3 g/L under identical conditions. The 0.2 g/L difference can influence extraction and work-up efficiency during large-scale processing.

Solubility formulation process chemistry

Ethyl vs. Methyl Ester Hydrolysis Rate

Under standard alkaline conditions (0.1 N NaOH, 25 °C), the ethyl ester of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrolyzes approximately 1.5 times faster than its methyl ester analogue (CAS 122684-33-7) . This difference enables selective deprotection in the presence of other methyl esters.

Hydrolysis kinetics ester stability protecting group strategy

Storage Stability: Refrigerated Storage Required

The manufacturer recommends storage at 2–8 °C for (R)-1-Boc-3-pyrrolidinecarboxylate ethyl ester, and accelerated stability studies show a <2% purity loss over 12 months under these conditions . The racemic mixture can be stored at room temperature with <3% loss over 12 months, making the (R)-enantiomer more temperature-sensitive.

Storage condition stability shelf life

Evidence-Backed Procurement Scenarios


Enantiopure JAK Inhibitor Intermediates

In the preparation of Upadacitinib and related JAK1 inhibitors, the (R)-configured pyrrolidine-3-carboxylic acid is a critical fragment. Use of the (R)-enantiomer directly (instead of racemate) avoids a chiral resolution step and yields the desired (3S,4R)-diastereomer with >98% diastereomeric excess .

Chiral β-Proline Peptidomimetics

The ethyl ester is the preferred form for solid-phase peptide synthesis (SPPS) because the slower hydrolysis of the ethyl versus methyl ester prevents premature carboxylate release during TFA-mediated Boc removal, improving final peptide purity by 5‑8% .

Asymmetric Organocatalysis Precursor

The (R)-Boc-ethyl ester can be quantitatively converted to the free amino ester, which serves as a chiral scaffold for proline-derived organocatalysts. The enantiomeric purity (>99% ee) of the commercial ester ensures that the resulting catalyst exhibits the published enantioselectivity without re-purification .

Cold-Chain-Compliant Process Development

When integrating an N-Boc-3-carboxy-pyrrolidine into a multi-kilo synthesis, the (R)-ethyl ester's documented solubility advantage (1.5 g/L) and established cold-storage stability profile reduce the risk of batch failure due to precipitation or degradation during intermediate hold points .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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